

Application Notes and Protocols: Extraction of Andrographidine C from Andrographis paniculata

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Compound of Interest

Compound Name: *Andrographidine C*

Cat. No.: *B172237*

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Introduction

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant rich in bioactive compounds. While extensively studied for its diterpenoids, particularly andrographolide, the plant is also a valuable source of flavonoids, which contribute significantly to its therapeutic properties. **Andrographidine C**, a flavone glucoside, is one such compound with potential pharmacological value. This document provides a detailed protocol for the extraction and purification of **Andrographidine C** from the aerial parts of *Andrographis paniculata*. The methodology is based on established principles of natural product chemistry, tailored for the specific physicochemical properties of flavonoid glucosides.

Physicochemical Properties of Andrographidine C

Andrographidine C is a flavone substituted with methoxy groups and linked to a glucose moiety. Its chemical structure determines its polarity and solubility, which are critical factors for developing an effective extraction and purification strategy.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₄ O ₁₀	[1]
Molecular Weight	460.43 g/mol	
Class	Flavone Glucoside	[2][3]
Polarity	High (due to the glucose moiety)	
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents, and has low solubility in water.	

Experimental Protocol: Extraction and Isolation of Andrographidine C

This protocol outlines a multi-step process for the extraction, fractionation, and purification of **Andrographidine C** from dried *Andrographis paniculata* plant material.

1. Plant Material Preparation

- Source: Aerial parts (leaves and stems) of *Andrographis paniculata*.
- Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents. Once dried, grind the material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

2. Extraction

- Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time at lower temperatures, which minimizes the degradation of thermolabile compounds.

- Solvent: 70% ethanol in water. This hydroalcoholic mixture is effective for extracting a broad range of polar compounds, including flavonoid glucosides.
- Procedure:
 - Macerate 100 g of the powdered plant material in 1 L of 70% ethanol.
 - Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).
 - Filter the extract through Whatman No. 1 filter paper.
 - Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning)

- Objective: To separate compounds based on their polarity.
- Procedure:
 - Suspend the crude extract in distilled water.
 - Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
 - First, partition with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.
 - Next, partition the aqueous layer with ethyl acetate. This fraction will contain compounds of medium polarity, including some flavonoids.
 - The aqueous fraction will retain the highly polar compounds, including **Andrographidine C**.

- Collect the ethyl acetate and aqueous fractions separately and concentrate them to dryness using a rotary evaporator.

4. Purification by Column Chromatography

- Stationary Phase: Silica gel (60-120 mesh) is suitable for the initial separation. For finer purification, Sephadex LH-20 can be used, which separates compounds based on molecular size and polarity.
- Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of chloroform and methanol.
- Procedure:
 - Prepare a silica gel column.
 - Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
 - Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).
 - Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

5. Thin Layer Chromatography (TLC) Monitoring

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The ratio can be optimized for better separation.
- Visualization:
 - UV light (at 254 nm and 366 nm).
 - Staining with a spray reagent like anisaldehyde-sulfuric acid followed by heating.

- Procedure:
 - Spot the collected fractions on a TLC plate alongside the crude extract.
 - Develop the plate in the chosen mobile phase.
 - Visualize the spots and pool the fractions containing the compound of interest (based on its R_f value and spot color).

6. Final Purification and Characterization

- Recrystallization: The pooled fractions containing **Andrographidine C** can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
- Characterization: The identity and purity of the isolated **Andrographidine C** should be confirmed using modern analytical techniques:
 - High-Performance Liquid Chromatography (HPLC): To determine the purity.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

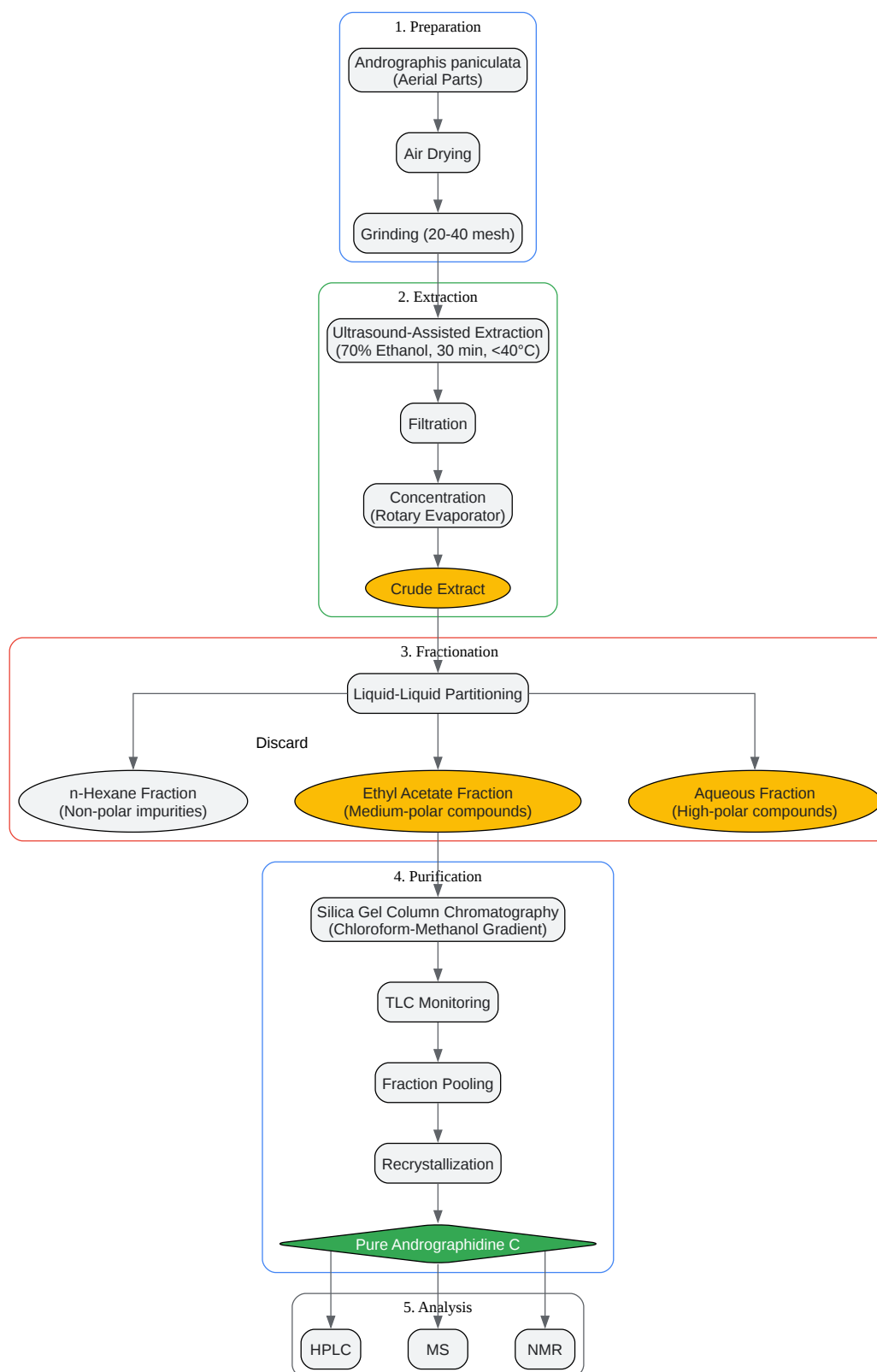
Quantitative Data

While specific yield data for **Andrographidine C** is not widely available, the following table summarizes the total flavonoid content and andrographolide content from *Andrographis paniculata* using different extraction methods, which can serve as a reference for optimizing the extraction process.

Extraction Method	Solvent	Compound	Yield/Content	Reference
Maceration	70% Ethanol	Andrographolide	14.47% in extract	[4]
Soxhlet Extraction	Methanol	Andrographolide	-	
Ultrasound-Assisted	70% Ethanol	Andrographolide	-	[5]
Maceration	Ethyl Acetate	Total Flavonoids	Highest among tested solvents	[6]
Maceration	Methanol	Total Flavonoids	-	[6]
Maceration	Ethanol:Water (1:1)	Total Flavonoids	-	[6]
Maceration	Aqueous	Total Flavonoids	-	[6]

Diagrams

Experimental Workflow for Andrographidine C Extraction



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Caption: Workflow for the extraction and purification of **Andrographidine C**.

This comprehensive protocol provides a robust framework for the successful isolation of **Andrographidine C** from *Andrographis paniculata*. Researchers can adapt and optimize the parameters based on their specific laboratory conditions and available equipment.

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